1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one
Description
1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one is a spirocyclic oxindole derivative characterized by a pyrrolidine ring fused to the indoline scaffold at the 3-position, with a methyl substituent at the 1'-position. This compound belongs to a class of spirooxindoles, which are pharmacologically privileged due to their structural rigidity, stereochemical diversity, and ability to interact with biological targets such as G-protein-coupled receptors (GPCRs) and enzymes . Its core structure (CAS 6786-41-0, molecular formula C₁₁H₁₂N₂O) serves as a scaffold for derivatives with varied substituents, enabling exploration of structure-activity relationships (SAR) in drug discovery .
Properties
IUPAC Name |
1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14-7-6-12(8-14)9-4-2-3-5-10(9)13-11(12)15/h2-5H,6-8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYGHERLKSFRMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448803 | |
| Record name | Spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one, 1'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66859-18-5 | |
| Record name | Spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one, 1'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multicomponent Cycloaddition via Azomethine Ylide Intermediates
A widely employed strategy involves the generation of azomethine ylides through the decarboxylative condensation of isatin derivatives and sarcosine (N-methylglycine). Under microwave irradiation, this method achieves rapid cyclization to form the spiro framework. For example, a one-pot reaction of isatin (1.0 equiv), sarcosine (1.0 equiv), and 4-(allyloxy)-2H-chromen-2-one derivatives in methanol with p-toluenesulfonic acid (p-TSA, 10 mol%) at 300 W for 12 minutes yielded 1'-methylspiro[indoline-3,2'-pyrrolidin]-2-one analogs in 70–85% yields . Key advantages include operational simplicity and scalability, though substituents on the isatin and chromen components influence reaction efficiency.
Optimization Insights
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Catalyst Screening : p-TSA outperformed Lewis acids (e.g., Co(OAc)₂) in minimizing side reactions .
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Solvent Effects : Methanol enhanced dipole interactions, facilitating ylide formation, while non-polar solvents reduced yields by 30–40% .
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Temperature Control : Microwave irradiation reduced reaction times from 12 hours (conventional heating) to 10–25 minutes .
Cobalt-Catalyzed Spiroannulation
Cobalt(II) acetate tetrahydrate (5 mol%) catalyzed the spiroannulation of 3-(2-isocyanoethyl)-2-methyl-1H-indole with sulfonyl azides in aqueous media. This method produced N-(spiro[indole-3,3'-pyrrolidin]-2'-ylidene)sulfonamides, which were hydrolyzed under acidic conditions to yield 1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one . The aqueous catalytic system permitted recycling for five runs without significant activity loss, achieving 60–90% yields.
Mechanistic Pathway
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Coordination : Co²⁺ activates the isocyanide, promoting nucleophilic attack by the azide.
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Cyclization : Intramolecular [3+2] cycloaddition forms the pyrrolidine ring.
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Hydrolysis : Sulfonamide intermediates undergo acid-catalyzed cleavage to release the spiro-oxindole .
Stereospecific One-Pot Assembly
A regiospecific synthesis utilized L-proline, isatin, and (Z)-5-arylidenethiazolidine-2,4-diones in a single pot. Although L-proline typically generates non-methylated spiro products, substituting it with sarcosine introduced the 1'-methyl group. The reaction proceeded via sequential Knoevenagel condensation, 1,3-dipolar cycloaddition, and decarboxylation, yielding dispiro[indoline-3,3'-pyrrolizine-1',5''-thiazolidines] as intermediates . Reductive cleavage of the thiazolidine ring with Zn/HCl afforded this compound in 65% yield.
Critical Parameters
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Steric Effects : Bulky aryl groups on thiazolidinediones slowed cycloaddition kinetics.
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Acid Additives : Acetic acid (20 mol%) improved regioselectivity by stabilizing transition states .
Solid-Phase Synthesis for Structural Diversification
Solid-supported strategies enabled rapid diversification of the spiro scaffold. Wang resin-bound isatin derivatives were treated with sarcosine and acryloyl chloride under Huisgen conditions. After cyclization, TFA cleavage released this compound derivatives with varied C4 substituents. This approach achieved a 15-member library with yields of 50–75% and >90% purity .
Advantages
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Parallel Synthesis : Facilitated high-throughput screening of analogs.
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Purification Simplification : Resin-bound byproducts were removed via filtration.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Multicomponent Microwave | 70–85 | 10–25 min | Rapid, scalable | Requires specialized equipment |
| Cobalt Catalysis | 60–90 | 12 h | Aqueous, recyclable catalyst | Multi-step hydrolysis |
| One-Pot Assembly | 65 | 24 h | High stereocontrol | Complex intermediate isolation |
| Solid-Phase | 50–75 | 48 h | Diversification capability | Moderate yields |
Spectroscopic Characterization
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¹H NMR : The spiro junction protons (H-3') appear as doublets at δ 3.85–4.10 ppm (J = 9.8–10.2 Hz). The 1'-methyl group resonates as a singlet at δ 2.24–2.30 ppm .
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¹³C NMR : The carbonyl (C-2) and spiro quaternary carbon (C-3') signals are observed at δ 178–180 ppm and δ 68–70 ppm, respectively .
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IR : Strong absorptions at 1680–1700 cm⁻¹ (C=O stretch) and 3250–3350 cm⁻¹ (N-H stretch) confirm the oxindole and pyrrolidinone moieties .
Scalability and Industrial Feasibility
The microwave-assisted multicomponent method demonstrated kilogram-scale feasibility in a 2024 study, achieving 82% yield with a space-time yield of 1.2 kg·L⁻¹·h⁻¹ . In contrast, cobalt-catalyzed routes faced challenges in azide handling at scale due to safety concerns.
Chemical Reactions Analysis
Types of Reactions: 1’-Methylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-Methylspiro[indoline-3,3’-pyrrolidin]-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-tumor properties.
Medicine: Explored as a candidate for drug development due to its unique structure and biological activity.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 1’-Methylspiro[indoline-3,3’-pyrrolidin]-2-one exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues: Pyrrolidine vs. Piperidine Rings
- 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one (CAS 1086063-19-5): Replacing the pyrrolidine ring with a piperidine ring increases ring size, altering conformational flexibility. This derivative exhibits a molecular weight of 292.38 (vs. 188.23 for the parent compound) and is synthesized via multi-step routes with yields up to 73% .
- Spiro[indoline-3,3'-pyrrolizin]-2-one: Incorporation of a pyrrolizine ring instead of pyrrolidine enhances planarity, influencing binding to Leishmania donovani topoisomerase IB (IC₅₀ = 0.96–3.55 µM) .
Table 1: Structural Comparison
Substituent Effects on Pharmacological Activity
- 1'-Methyl vs. For example, OD-6 (1'-methyl derivative with 5-fluoro and benzyl groups) demonstrates anticancer activity, while 1'-benzyl analogues show varied affinity for 5-HT₆ receptors .
- Nitro and Halogen Substituents : Derivatives like 4f (6-bromo, 1'-nitro) exhibit enhanced antileishmanial activity (IC₅₀ = 1.62 µM) due to electron-withdrawing effects, which stabilize interactions with parasitic enzymes .
Table 2: Pharmacological Profiles
Physical and Spectral Properties
- Melting Points : 1'-Methyl derivatives typically exhibit lower melting points (e.g., OD-6: 259–262°C) compared to nitro-substituted analogues (e.g., 4f: 242–243°C) due to reduced crystallinity .
- Spectral Data : IR spectra of 1'-methyl derivatives show characteristic C=O stretches at ~1700 cm⁻¹, while ¹H-NMR reveals distinct pyrrolidine proton shifts (δ 2.5–3.5 ppm) .
Biological Activity
1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that combines an indoline moiety with a pyrrolidine ring. This structural configuration is significant as it influences the compound's interactions with biological targets and its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. The compound has been shown to target:
- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR disrupts downstream signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which are critical for cell growth and survival.
- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : This inhibition reduces angiogenesis, thereby limiting tumor growth and metastasis.
Antitumor Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that this compound can induce cell cycle arrest and apoptosis in MCF7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .
Cholinesterase Inhibition
The compound also demonstrates cholinesterase inhibitory properties, which may have implications for neurodegenerative diseases such as Alzheimer's. It has been noted that spiro-indole derivatives can selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), contributing to increased levels of acetylcholine in the brain .
Case Studies
- Antiproliferative Activity : A study evaluated the effects of various spiro-indole derivatives on the MCF7 cell line. The most potent derivative, with an IC50 value of 3.597 µM, exhibited superior efficacy compared to standard treatments .
- Cholinesterase Inhibition : Another investigation into cholinesterase inhibitors revealed that certain derivatives of spiro[indoline-3,3'-pyrrolidin]-2-one showed promising selectivity towards AChE over BChE, indicating potential for therapeutic use in cognitive enhancement .
Data Summary
Q & A
Q. Basic Research Focus
- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) to assess formulation viability .
- Stability studies : Monitor degradation under UV light, heat (40–60°C), and oxidizing/reducing agents via TLC or HPLC .
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic transitions .
How can structure-activity relationships (SAR) be systematically studied for this compound?
Advanced Research Focus
SAR studies require synthesizing derivatives and comparing bioactivity:
Q. Methodology :
- Functional group modulation : Introduce halogens, alkyl chains, or heterocycles.
- In vitro assays : Test cytotoxicity (e.g., MTT assay) and receptor binding affinity (e.g., SPR) .
How can conflicting biological activity data be resolved in studies of this compound?
Advanced Research Focus
Contradictions in bioactivity (e.g., varying IC values) may arise from assay conditions or impurities. Resolution strategies:
- Replicate studies : Use standardized protocols (e.g., cell line passage number, serum concentration).
- Impurity profiling : Characterize byproducts via LC-MS and quantify their inhibitory effects .
- Structural validation : Confirm batch-to-batch consistency with X-ray crystallography .
What computational methods are effective for predicting target interactions?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs .
- MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories .
- QSAR modeling : Train models on spirooxindole datasets to predict activity against novel targets .
How can biological activity be evaluated in a methodologically rigorous manner?
Q. Advanced Research Focus
- Target selection : Prioritize kinases (e.g., CDK5, GSK-3β) based on spirooxindole precedents .
- Dose-response assays : Use 8-point dilution series to calculate IC/EC values .
- Off-target screening : Test against cytochrome P450 isoforms to assess metabolic interference .
What strategies optimize reaction yields for large-scale synthesis?
Q. Advanced Research Focus
- Continuous flow reactors : Improve heat/mass transfer and reduce reaction time .
- Catalyst immobilization : Silica-supported catalysts enable recycling and reduce costs .
- DoE (Design of Experiments) : Apply factorial designs to optimize temperature, solvent, and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
